Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of phthalazine and is characterized by the presence of an ethyl ester group attached to the phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester with iodomethane under basic conditions. The reaction typically proceeds as follows:
- Dissolve (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate (K2CO3) to the solution.
- Introduce iodomethane to the reaction mixture and stir at room temperature for several hours.
- Purify the product by recrystallization or column chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phthalazinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure but with a benzyl group instead of a methyl group.
Ethyl 2-(3-phenyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Contains a phenyl group in place of the methyl group.
Uniqueness
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFTWAPXKWBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.